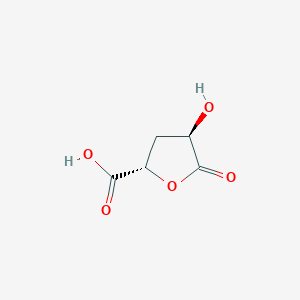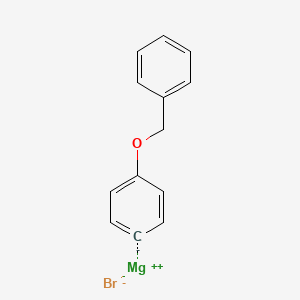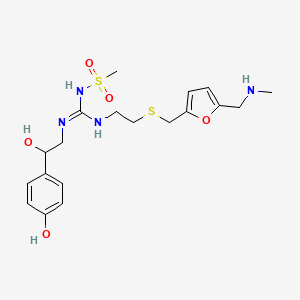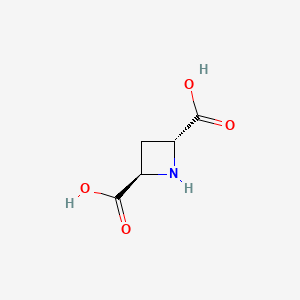
(1S)-trans-Y-Cyhalothrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-trans-Y-Cyhalothrin is a synthetic pyrethroid insecticide used to control a variety of pests, including mosquitoes, flies, fleas, ticks, and mites. It is a member of the pyrethroids family of insecticides, which is a group of synthetic compounds derived from the natural pyrethrins found in chrysanthemum flowers. Pyrethroids are widely used in both agricultural and residential settings, and are known to be effective in controlling a variety of insect pests.
Mechanism of Action
(1S)-trans-Y-Cyhalothrin works by disrupting the nervous system of insects, causing paralysis and death. The pyrethroid binds to the sodium channels of nerve cells, which prevents the cells from conducting nerve impulses. This disrupts the normal functioning of the insect, and eventually leads to paralysis and death.
Biochemical and Physiological Effects
(1S)-trans-Y-Cyhalothrin is known to have a number of biochemical and physiological effects on insects. In addition to disrupting the nervous system, (1S)-trans-Y-Cyhalothrin has been found to disrupt the metabolism of insects, resulting in reduced growth and reproduction. Additionally, (1S)-trans-Y-Cyhalothrin has been found to interfere with the development of insect eggs, resulting in reduced egg production.
Advantages and Limitations for Lab Experiments
(1S)-trans-Y-Cyhalothrin has a number of advantages and limitations when used in laboratory experiments. One advantage of (1S)-trans-Y-Cyhalothrin is that it is relatively easy to synthesize and use in laboratory experiments. Additionally, (1S)-trans-Y-Cyhalothrin is known to be effective in controlling a variety of insect pests, making it a useful tool for studying the effects of insecticides on insects. However, (1S)-trans-Y-Cyhalothrin is also toxic to humans and other organisms, and must be used with caution in laboratory experiments.
Future Directions
In the future, (1S)-trans-Y-Cyhalothrin may be used to develop new insecticides that are more effective and less toxic than existing insecticides. Additionally, (1S)-trans-Y-Cyhalothrin may be used to develop new strategies for controlling insect pests, such as the use of biological control agents. Finally, (1S)-trans-Y-Cyhalothrin may be used to develop new methods of assessing the toxicity of insecticides to humans and other organisms, as well as to assess the environmental fate and transport of insecticides.
Synthesis Methods
(1S)-trans-Y-Cyhalothrin is synthesized through a series of reactions involving the reaction of the pyrethroid precursor, chrysanthemic acid, with an aldehyde, followed by an oxidation reaction. The resulting pyrethroid is then purified and crystallized for use. The synthesis of (1S)-trans-Y-Cyhalothrin is a relatively straightforward process, and is widely used in the production of insecticides.
Scientific Research Applications
(1S)-trans-Y-Cyhalothrin is widely used in scientific research, particularly in the fields of entomology and toxicology. In entomology, (1S)-trans-Y-Cyhalothrin is often used to study the effects of insecticides on the behavior and physiology of insects, as well as to assess the efficacy of insecticides in controlling pests. In toxicology, (1S)-trans-Y-Cyhalothrin is used to study the potential toxicity of insecticides to humans and other organisms, as well as to assess the environmental fate and transport of insecticides.
properties
| { "Design of the Synthesis Pathway": "The synthesis of (1S)-trans-Y-Cyhalothrin can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "3-Phenoxybenzaldehyde", "Benzyl cyanide", "Chlorine gas", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Bromine", "Sodium hydroxide", "Pyridine", "Chlorine gas", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Chlorine gas", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride | |
CAS RN |
76703-68-9 |
Molecular Formula |
C₂₃H₁₉ClF₃NO₃ |
Molecular Weight |
449.85 |
synonyms |
(1S,3R)-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propenyl]-2,2-dimethyl-cyclopropanecarboxylic Acid (S)-Cyano(3-phenoxyphenyl)methyl Ester; [1S-[1α(R*),3β(Z)]]-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propenyl]-2,2-dimethyl-cyclopropanecarboxylic Acid (S)-Cyano( |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine](/img/structure/B1142523.png)